Chlorophyllin Copper Trisodium Salt (Technical Grade)

Beschreibung

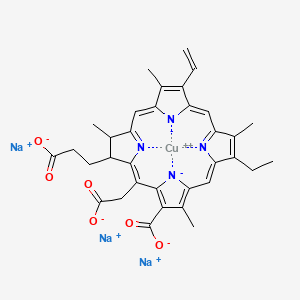

Chlorophyllin Copper Trisodium Salt (Technical Grade) is a water-soluble derivative of chlorophyll. It is known for its vibrant green color and is commonly used in various scientific and industrial applications. The compound has a molecular formula of C34H31CuN4O6.3Na and a molecular weight of 724.15 .

Eigenschaften

Molekularformel |

C34H31CuN4Na3O6 |

|---|---|

Molekulargewicht |

724.1 g/mol |

IUPAC-Name |

copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |

InChI-Schlüssel |

HWDGVJUIHRPKFR-UHFFFAOYSA-I |

Kanonische SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction typically occurs under alkaline conditions and involves the replacement of the magnesium ion in chlorophyll with a copper ion .

Industrial Production Methods

Industrial production of Chlorophyllin Copper Trisodium Salt involves large-scale saponification of chlorophyll extracted from plant sources. The process is followed by the addition of copper salts to form the copper complex. The final product is then purified and dried to obtain the technical grade compound .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorophyllin Copper Trisodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Chlorophyllin Copper Trisodium Salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical analyses and reactions.

Biology: The compound is used in studies related to photosynthesis and plant biology.

Medicine: It has been studied for its potential anticarcinogenic and antigenotoxic properties.

Wirkmechanismus

Chlorophyllin Copper Trisodium Salt exerts its effects through several mechanisms:

Chemopreventive Properties: It forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.

Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative damage.

Immunostimulatory Effects: It has been shown to stimulate the immune system, enhancing the body’s defense mechanisms.

Vergleich Mit ähnlichen Verbindungen

Chlorophyllin Copper Trisodium Salt is unique compared to other similar compounds due to its water solubility and copper content. Similar compounds include:

Chlorophyllin Zinc Trisodium Salt: Similar in structure but contains zinc instead of copper.

Chlorophyllin Iron Trisodium Salt: Contains iron and is used in different applications.

Chlorophyllin Copper Trisodium Salt stands out due to its specific applications in medicine and industry, particularly its use as a colorant and its chemopreventive properties .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.